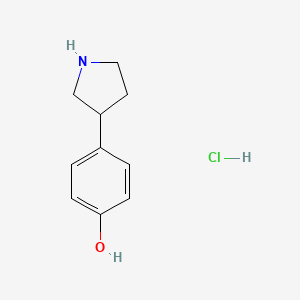

4-Pyrrolidin-3-yl-phenol hydrochloride

Description

BenchChem offers high-quality 4-Pyrrolidin-3-yl-phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrrolidin-3-yl-phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrrolidin-3-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSLWCWJIPQDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(Pyrrolidin-3-yl)phenol Hydrochloride

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-3-yl)phenol hydrochloride , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold for designing ligands targeting monoamine transporters and opioid receptors, this compound represents a "privileged structure" due to its ability to orient hydrogen bond donors/acceptors in specific spatial vectors. This document details its molecular weight derivation, robust synthetic pathways, and a self-validating analytical characterization protocol.

Part 1: Chemical Identity & Molecular Weight Analysis[2]

The precise determination of molecular weight is foundational for stoichiometric accuracy in drug development. For 4-(Pyrrolidin-3-yl)phenol hydrochloride, the mass profile must account for the hydrochloride counterion, which significantly alters solubility and bioavailability compared to the free base.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 4-(Pyrrolidin-3-yl)phenol hydrochloride |

| Common Name | 4-(3-Pyrrolidinyl)phenol HCl |

| CAS Number | 1956356-22-1 (HCl salt) |

| Molecular Formula | C₁₀H₁₄ClNO (Salt) / C₁₀H₁₃NO (Free Base) |

| Average Molecular Weight | 199.68 g/mol (HCl Salt) |

| Free Base Molecular Weight | 163.22 g/mol |

| Monoisotopic Mass | 199.0764 Da (C₁₀H₁₄³⁵ClNO) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in CH₂Cl₂, Hexanes |

Stoichiometric Logic

The molecular weight of 199.68 g/mol is derived from the sum of the free base (163.22 Da) and the hydrogen chloride adduct (36.46 Da). In quantitative assays (e.g., molarity calculations for IC50 determination), researchers must correct for this salt fraction to avoid under-dosing the active pharmacophore.

Part 2: Synthetic Architecture

The synthesis of 4-(Pyrrolidin-3-yl)phenol hydrochloride requires a strategy that prevents polymerization of the unprotected amine and oxidation of the phenol. The most robust industrial route employs a Suzuki-Miyaura Cross-Coupling protocol, utilizing orthogonal protecting groups (Boc for amine, optional benzyl/methyl for phenol).

Representative Synthetic Protocol

Note: This protocol assumes the use of N-Boc-3-iodo-pyrrolidine and 4-hydroxyphenylboronic acid.

Step 1: Suzuki Coupling (C-C Bond Formation)

-

Reagents: Charge a reaction vessel with tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent System: Dissolve in degassed 1,4-dioxane/water (4:1 ratio). Add K₂CO₃ (3.0 eq).

-

Conditions: Heat to 90°C under N₂ atmosphere for 12 hours.

-

Workup: Cool, filter through Celite, and extract with ethyl acetate. The intermediate is tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate.

Step 2: Deprotection & Salt Formation

-

Acidolysis: Dissolve the purified intermediate in 1,4-dioxane.

-

Hydrolysis: Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 4 hours. The product precipitates as the hydrochloride salt.

-

Isolation: Filter the solid, wash with cold diethyl ether (to remove Boc byproducts), and dry under vacuum.

Synthetic Workflow Diagram

Figure 1: Palladium-catalyzed cross-coupling route for the synthesis of the target scaffold.

Part 3: Analytical Characterization (Self-Validating Protocol)

To ensure scientific integrity, the identity of the synthesized compound must be validated using an orthogonal analytical approach. This "Triad of Truth" (NMR, MS, HPLC) confirms structure, mass, and purity.

1. Proton NMR (¹H NMR) - Structural Confirmation

-

Solvent: DMSO-d₆ (preferred for salt solubility).

-

Diagnostic Signals:

-

Phenol Protons: Aromatic AA'BB' system appearing as two doublets around δ 6.7–7.1 ppm.

-

Amine Protons: Broad singlet/multiplet at δ 9.0–9.5 ppm (indicative of NH₂⁺Cl⁻).

-

Chiral Center (C3): A multiplet at δ 3.2–3.5 ppm representing the methine proton connecting the pyrrolidine to the phenol.

-

-

Validation Logic: Integration of the aromatic region (4H) vs. the pyrrolidine envelope (7H + 2H from NH) must match the 1:2.25 ratio.

2. Mass Spectrometry (LC-MS) - Mass Validation

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: The instrument detects the protonated free base [M+H]⁺.

-

Expected Peak: 164.1 m/z (Calculated: 163.22 + 1.007).

-

Validation Logic: The absence of a peak at ~264 m/z confirms complete removal of the Boc protecting group (Mass shift of -100 Da).

3. HPLC - Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

-

Detection: UV at 210 nm (amide/amine) and 280 nm (phenol).

-

Acceptance Criteria: Single peak >95% area under the curve (AUC).

Analytical Workflow Diagram

Figure 2: Quality control decision tree ensuring compound integrity before biological application.

Part 4: Pharmaceutical Utility

The 4-(pyrrolidin-3-yl)phenol scaffold is a versatile pharmacophore. Its structural rigidity (compared to a flexible alkyl chain) and the capacity for hydrogen bonding make it ideal for targeting:

-

NMDA Receptors: As a mimetic in NR2B-selective antagonists, where the phenol group interacts with the GluN2B subunit.

-

Opioid Receptors: Structurally related to Profadol , a mixed agonist/antagonist. The 3-substituted pyrrolidine mimics the C-ring of morphine.

-

Estrogen Receptors: The phenolic moiety mimics the A-ring of estradiol, while the pyrrolidine provides a basic side chain often found in SERMs (Selective Estrogen Receptor Modulators).

Handling Precaution: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C. Prepare aqueous stock solutions immediately prior to use to prevent oxidation of the phenol ring.

References

-

Sigma-Aldrich. "4-Pyrrolidin-3-yl-phenol hydrochloride Product Information." Merck KGaA. Accessed February 2026.[1][2][3] Link

-

PubChem. "Compound Summary: 4-(Pyrrolidin-3-yl)phenol hydrochloride."[2][3] National Library of Medicine.[4] Link

-

Organic Chemistry Portal. "Synthesis of Pyrrolidines: Recent Literature." Organic Chemistry Portal. Link

-

American Elements. "Pyrrolidinyl Phenol Derivatives and Specifications." American Elements Catalog. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride | C13H15ClN2O | CID 177807113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Pyrrolidin-3-yl)picolinaldehyde hydrochloride | C10H13ClN2O | CID 177807057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Profadol Hydrochloride | C14H22ClNO | CID 16853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Characterization of 4-(Pyrrolidin-3-yl)phenol Hydrochloride

[1][2]

Executive Summary

4-(Pyrrolidin-3-yl)phenol hydrochloride is a bifunctional building block containing a phenolic hydroxyl group and a secondary pyrrolidine amine.[1][2] Its solubility behavior is dominated by the ionic nature of the hydrochloride salt and the zwitterionic potential of the free base.[1][2]

This guide provides the estimated physicochemical profile derived from structural analogs and "First Principles" analysis, followed by validated experimental protocols for determining exact solubility values in your specific formulation matrix.

Physicochemical Identity & Theoretical Profile[1][2]

Understanding the solubility requires analyzing the competitive ionization between the acidic phenol and the basic secondary amine.[1][2]

| Property | Value / Description | Significance |

| Molecular Formula | C₁₀H₁₃NO[1][2][3][4][5][6] · HCl | Salt form stoichiometry (1:1 typical).[1][2] |

| Molecular Weight | 199.68 g/mol (Salt)163.22 g/mol (Free Base) | Low MW facilitates high molar solubility.[1][2] |

| pKa (Acidic) | ~9.9 (Phenol) | Deprotonates at high pH (forming phenolate).[1][2] |

| pKa (Basic) | ~10.6 (Pyrrolidine) | Protonated at physiological pH (forming cation).[1][2] |

| LogP (Free Base) | ~1.2 (Predicted) | Moderately lipophilic; capable of membrane permeability.[1][2] |

| LogD (pH 7.4) | -1.5 to -2.0 (Predicted) | Highly hydrophilic in salt form; excellent aqueous solubility.[1][2] |

Solubility Matrix (Estimated)

Data based on structural analogs (e.g., 4-(piperidin-4-yl)phenol HCl) and general solubility rules for amine-phenol salts.[1][2]

| Solvent System | Solubility Rating | Estimated Range (mg/mL) | Mechanism |

| Water (pH < 7) | High | > 50 mg/mL | Ion-dipole interactions; full dissociation of HCl salt.[1][2] |

| Methanol / Ethanol | Moderate-High | 20 - 50 mg/mL | Solvation of ionic pair; useful for recrystallization.[1][2] |

| DMSO | High | > 100 mg/mL | High dielectric constant stabilizes charged species.[1][2] |

| Dichloromethane | Low | < 1 mg/mL | Poor solvation of chloride salt lattice.[1][2] |

| Ethyl Acetate | Very Low | < 0.1 mg/mL | Common anti-solvent for precipitation/purification.[1][2] |

Experimental Protocols: Solubility Determination

As this compound is often a synthesis intermediate, exact batch-to-batch solubility can vary based on crystal habit (polymorphs).[1][2] Use the following protocols to generate definitive data for your Certificate of Analysis (CoA).

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: Determine the absolute saturation limit for formulation stability.[1][2]

-

Preparation: Weigh 50 mg of 4-(Pyrrolidin-3-yl)phenol HCl into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[1][2][7]

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

-

Quantification: Dilute the supernatant 1:100 with Mobile Phase and analyze via HPLC-UV (280 nm).

Protocol B: Kinetic Solubility (High-Throughput Screening)

Purpose: Rapid estimation for biological assays (preventing precipitation in DMSO stocks).[1][2]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 10 µL of DMSO stock to 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).

Visualization: Solubility & Purification Workflow

The following diagram illustrates the pH-dependent solubility shifts and the purification logic for isolating the hydrochloride salt.

Caption: Transformation pathway from free base to purified hydrochloride salt, highlighting solubility-driven isolation steps.

Critical Application Notes

pH-Dependent Solubility (The "U" Curve)

The solubility of 4-(Pyrrolidin-3-yl)phenol is highly sensitive to pH due to its amphoteric nature:

-

pH < 8: The pyrrolidine nitrogen is protonated (

).[1][2] The molecule is cationic and highly soluble.[1][2] -

pH 9-10 (Isoelectric Point): The phenol deprotonates (

) while the amine remains protonated ( -

pH > 11: Both groups are deprotonated.[1][2] The molecule is anionic and soluble again.[1][2]

Recrystallization Strategy

To purify the HCl salt from crude reaction mixtures:

References

-

Chemical Identity (HCl Salt): CAS 1956356-22-1.[1][2][8] Accela ChemBio Catalog Entry. Available at: [1][2]

-

Chemical Identity (Free Base): CAS 378765-51-6.[1][2][6] AK Scientific Product Record. Available at: [1][2]

-

Solubility Methodology: Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa and logP solubility profiling).

-

Structural Analog Data: PubChem Compound Summary for 4-(Piperidin-4-ylmethyl)phenol hydrochloride (CID 17039494).[1][2] National Library of Medicine.[1][2] Available at: [1][2][5][9]

Sources

- 1. N/A,1-Boc-3-(5-chloro-2,4-difluorophenyl)pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,3-(3,4-Difluoro-2-methoxyphenyl)pyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1823809-74-0,3-(1-Boc-3-pyrrolidinyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride | C13H15ClN2O | CID 177807113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Pyrrolidinyl)phenol | C10H13NO | CID 117664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 378765-51-6 4-(Pyrrolidin-3-yl)phenol AKSci 2537AJ [aksci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1166820-44-5,Methyl 2-(3-Pyrrolidinyl)benzoate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride | C5H12ClNO2 | CID 69805812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Pyrrolidin-3-yl-phenol Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Pyrrolidin-3-yl-phenol hydrochloride, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Introduction

4-Pyrrolidin-3-yl-phenol hydrochloride is a bifunctional molecule incorporating a phenolic moiety and a pyrrolidine ring. The pyrrolidine scaffold is a prevalent feature in many FDA-approved drugs, valued for its ability to introduce three-dimensionality into molecular structures, which can enhance binding specificity and optimize pharmacokinetic properties. The phenolic group, in turn, can participate in hydrogen bonding and other interactions crucial for biological activity. Understanding the precise structure and purity of this compound is paramount for its application in research and development, and spectroscopic methods are the cornerstone of this characterization.

Chemical Structure and Numbering

For clarity in the following spectroscopic discussions, the chemical structure of 4-Pyrrolidin-3-yl-phenol hydrochloride is presented below with the standard numbering convention.

Caption: Chemical structure of 4-Pyrrolidin-3-yl-phenol hydrochloride with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Pyrrolidin-3-yl-phenol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons of the phenol ring and the aliphatic protons of the pyrrolidine ring. The protonation of the pyrrolidine nitrogen will lead to a downfield shift of the adjacent protons and the appearance of N-H protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Phenolic -OH | ~9.5 | Singlet (broad) | - | Chemical shift is concentration and solvent dependent. |

| Aromatic H-2', H-6' | ~7.1 | Doublet | ~8.5 | Protons ortho to the pyrrolidinyl group. |

| Aromatic H-3', H-5' | ~6.8 | Doublet | ~8.5 | Protons meta to the pyrrolidinyl group. |

| Pyrrolidine N⁺H₂ | ~9.0 | Singlet (broad) | - | Exchangeable protons, shift and multiplicity can vary. |

| Pyrrolidine H-2, H-5 | ~3.2 - 3.6 | Multiplet | - | Diastereotopic protons adjacent to the nitrogen. |

| Pyrrolidine H-3 | ~3.0 - 3.4 | Multiplet | - | Methine proton at the point of attachment to the phenol ring. |

| Pyrrolidine H-4 | ~2.0 - 2.4 | Multiplet | - | Methylene protons of the pyrrolidine ring. |

Expertise & Experience in Interpretation:

-

The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydroxyl group (H-3', H-5') will be shielded and appear upfield compared to the protons ortho to the pyrrolidinyl substituent (H-2', H-6').

-

The protons on the pyrrolidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The diastereotopic nature of the methylene protons (H-2, H-4, and H-5) will result in distinct signals and complex multiplicities.

-

The protonation of the nitrogen atom in the pyrrolidine ring will cause a significant downfield shift for the adjacent protons (H-2 and H-5) compared to the free base.

-

The signals for the phenolic -OH and the ammonium N⁺H₂ protons are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to proton exchange.

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducible and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Pyrrolidin-3-yl-phenol hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the residual water peak does not overlap with many signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the raw data.

-

Phase correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 4-Pyrrolidin-3-yl-phenol hydrochloride will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-4' | ~155 | Carbon attached to the hydroxyl group. |

| Aromatic C-1' | ~130 | Quaternary carbon attached to the pyrrolidine ring. |

| Aromatic C-2', C-6' | ~128 | Carbons ortho to the pyrrolidinyl group. |

| Aromatic C-3', C-5' | ~116 | Carbons meta to the pyrrolidinyl group. |

| Pyrrolidine C-2, C-5 | ~50 - 55 | Carbons adjacent to the nitrogen. |

| Pyrrolidine C-3 | ~40 - 45 | Methine carbon attached to the phenol ring. |

| Pyrrolidine C-4 | ~30 - 35 | Methylene carbon of the pyrrolidine ring. |

Expertise & Experience in Interpretation:

-

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-4') will be the most downfield in the aromatic region.

-

Due to the symmetry of the para-substituted phenol ring, two pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') will be chemically equivalent and appear as single signals.

-

The chemical shifts of the pyrrolidine carbons are in the aliphatic region. The carbons adjacent to the electron-withdrawing ammonium group (C-2 and C-5) will be shifted downfield compared to a neutral pyrrolidine.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

-

Instrument Setup:

-

Use the same lock and shim settings as for the ¹H NMR experiment.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 or more, depending on the sample concentration and instrument sensitivity.

-

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Assign the chemical shifts to the corresponding carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For 4-Pyrrolidin-3-yl-phenol hydrochloride, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The spectrum would show the molecular ion of the free base.

| m/z | Ion | Notes |

| 164.1070 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₀H₁₃NO). |

| 147.0808 | [M+H - NH₃]⁺ | A potential fragment resulting from the loss of ammonia from the pyrrolidine ring. |

Expertise & Experience in Interpretation:

-

In ESI-MS, the hydrochloride salt will dissociate in solution, and the analysis will detect the protonated form of the free base, [C₁₀H₁₃NO + H]⁺.

-

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

-

Fragmentation patterns can provide structural information. Common fragmentation pathways for pyrrolidine derivatives involve cleavage of the ring.

Experimental Protocol for ESI-MS Acquisition

Caption: A typical experimental workflow for ESI-MS analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent or a mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid can aid in protonation.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the compound.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Process the raw data to obtain the mass spectrum.

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and determine its m/z value.

-

If high-resolution data is acquired, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Pyrrolidin-3-yl-phenol hydrochloride using NMR and MS techniques. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related structures. The detailed protocols offer a reliable methodology for researchers to obtain high-quality experimental data. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and self-validating system for confirming the structure and purity of this important chemical entity.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

An In-Depth Technical Guide to 4-Pyrrolidin-3-yl-phenol Hydrochloride: Synthesis, Characterization, and Potential Applications

Disclaimer: Publicly available information on the specific discovery and detailed experimental data for 4-Pyrrolidin-3-yl-phenol hydrochloride is limited. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis, properties, and potential biological relevance based on established chemical principles and data from structurally analogous compounds. This document is intended for research and development professionals and assumes a high level of technical understanding.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive moiety for targeting a wide range of biological receptors and enzymes. The substitution pattern on the pyrrolidine ring and the nature of the appended functional groups are critical determinants of a molecule's pharmacological profile. This guide focuses on the synthesis and potential utility of 4-Pyrrolidin-3-yl-phenol hydrochloride, a molecule that combines the pyrrolidine core with a phenol group, a common feature in compounds targeting monoamine transporters and other central nervous system (CNS) targets.[3][4]

Proposed Synthesis of 4-Pyrrolidin-3-yl-phenol Hydrochloride

The synthesis of 4-Pyrrolidin-3-yl-phenol hydrochloride can be envisioned through a multi-step sequence starting from commercially available precursors. The following proposed pathway is designed to be robust and adaptable, incorporating common and well-documented organic transformations.

Synthetic Workflow Overview

The proposed synthesis commences with the protection of a commercially available 4-hydroxyphenyl-substituted starting material, followed by the introduction of the pyrrolidine ring precursor. Subsequent cyclization, deprotection, and salt formation yield the target compound.

Caption: Proposed Synthetic Workflow for 4-Pyrrolidin-3-yl-phenol hydrochloride.

Detailed Experimental Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenol group can interfere with subsequent reactions. Therefore, protection is a crucial first step. A benzyl ether is a suitable protecting group due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.

-

Reaction: To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

-

Conditions: Reflux the mixture for 12-16 hours.

-

Work-up: After cooling, filter the solid and concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the protected ketone.

Step 2: Alpha-Bromination of the Ketone

Introduction of a bromine atom at the alpha position to the carbonyl group provides a reactive handle for the subsequent nucleophilic substitution.

-

Reaction: The protected ketone (1.0 eq) is dissolved in a suitable solvent like diethyl ether. A catalytic amount of aluminum trichloride is added, followed by the dropwise addition of bromine (1.0 eq).[3]

-

Conditions: The reaction is typically carried out at room temperature for 2-4 hours.

-

Work-up: The reaction mixture is carefully quenched with water, and the organic layer is separated, washed with sodium thiosulfate solution to remove excess bromine, and then with brine. The organic layer is dried and concentrated to afford the alpha-bromo ketone, which is often used in the next step without further purification.[3]

Step 3: Nucleophilic Substitution and Pyrrolidine Ring Formation

This step involves the reaction of the alpha-bromo ketone with a suitable nitrogen-containing precursor to form the pyrrolidine ring. A plausible approach is the use of a protected 3-aminopyrrolidine derivative.

-

Reaction: The crude alpha-bromo ketone (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile. A protected 3-aminopyrrolidine (e.g., N-Boc-3-aminopyrrolidine) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) are added.

-

Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield the protected intermediate.

Step 4: Deprotection and Salt Formation

The final steps involve the removal of the protecting groups and the formation of the hydrochloride salt to improve the compound's stability and solubility.

-

Reaction (Deprotection): The protected intermediate is dissolved in methanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up (Deprotection): The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

-

Reaction (Salt Formation): The resulting free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in ether (e.g., 2 M) is added dropwise with stirring.

-

Final Product Isolation: The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-Pyrrolidin-3-yl-phenol hydrochloride as a solid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Pyrrolidin-3-yl-phenol hydrochloride based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₀H₁₄ClNO | Structural Analysis |

| Molecular Weight | 199.68 g/mol | [5] |

| Appearance | White to off-white solid | Analogy to similar amine hydrochlorides[6] |

| Solubility | Soluble in water and polar organic solvents | Expected for a hydrochloride salt |

| pKa (Phenolic OH) | ~10 | General value for phenols |

| pKa (Pyrrolidine N) | ~9-10 | General value for secondary amines |

Hypothetical Biological Activity and Mechanism of Action

Given the structural motifs present in 4-Pyrrolidin-3-yl-phenol hydrochloride, it is plausible to hypothesize its activity as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] Many compounds with a phenol group and a cyclic amine exhibit affinity for these transporters.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

If 4-Pyrrolidin-3-yl-phenol hydrochloride acts as a monoamine reuptake inhibitor, it would bind to one or more of the monoamine transporters in the presynaptic neuron's terminal. This binding would block the reabsorption of neurotransmitters (e.g., dopamine, norepinephrine) from the synaptic cleft back into the presynaptic neuron. The net effect would be an increase in the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Caption: Hypothetical mechanism of action: Inhibition of monoamine reuptake.

Conclusion

References

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

-

Wikipedia contributors. (2024, January 28). Daridorexant. In Wikipedia, The Free Encyclopedia. [Link]

-

Krasavin, M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(21), 5194. [Link]

-

American Elements. (n.d.). (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. [Link]

-

Pandharkar, T., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(5), 3985–3994. [Link]

-

Pandharkar, T., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(5), 3985–3994. [Link]

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945. [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-3-yl)picolinaldehyde hydrochloride. [Link]

-

Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 265–276. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Daridorexant - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis and Pharmacological Screening of 4-(Pyrrolidin-3-yl)phenol Hydrochloride Analogues

Executive Summary

This technical guide details the strategic design, synthesis, and validation of 4-(pyrrolidin-3-yl)phenol hydrochloride analogues. This scaffold represents a critical pharmacophore in medicinal chemistry, most notably as a core fragment of GluN2B-selective NMDA receptor antagonists (e.g., Ifenprodil analogues) and ligands for the

The shift from a piperidine (6-membered) to a pyrrolidine (5-membered) ring alters the vector orientation of the phenolic hydroxyl group, often enhancing selectivity for the GluN2B Amino Terminal Domain (ATD) interface. This guide provides a modular synthetic architecture designed for rapid analogue generation and a hierarchical screening cascade to validate biological activity.

Part 1: Strategic Rationale & Pharmacophore Analysis

The 3-arylpyrrolidine scaffold serves as a rigidified mimic of the ethylamine side chain found in neurotransmitters like dopamine. In the context of GluN2B antagonism, the 4-hydroxyl group on the phenyl ring is a critical hydrogen bond donor (HBD) that interacts with specific residues (e.g., Gln110 or Ser132) within the allosteric binding pocket of the receptor.

Key Design Considerations:

-

Ring Contraction: Replacing the piperidine ring of Ifenprodil with pyrrolidine constrains the conformational space, potentially reducing entropic penalties upon binding.

-

N-Substitution: The pyrrolidine nitrogen is the primary vector for diversification. For GluN2B selectivity, a linker length of 4–6 carbons connecting to a secondary hydrophobic pharmacophore (e.g., a benzyl or phenyl group) is often required to bridge the GluN1/GluN2B heterodimer interface.

-

Chirality: The C3 position is a stereocenter. Enantiomers often exhibit distinct pharmacological profiles; therefore, the synthesis must allow for chiral resolution or asymmetric induction.

Part 2: Synthetic Architecture

To maximize library diversity, we employ a Modular Suzuki-Miyaura Coupling Strategy . Unlike linear cyclization methods, this convergent approach allows late-stage diversification of both the aryl core and the pyrrolidine nitrogen.

Synthetic Workflow Diagram

Figure 1: Convergent synthesis of 4-(pyrrolidin-3-yl)phenol HCl via Palladium-catalyzed cross-coupling.

Detailed Synthetic Protocol

Step 1: Formation of the Enol Triflate

-

Reagents: N-Boc-3-pyrrolidinone (1.0 eq), LDA (1.1 eq), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf

, 1.05 eq). -

Protocol: To a solution of N-Boc-3-pyrrolidinone in dry THF at -78°C, add LDA dropwise. Stir for 30 min. Add PhNTf

dissolved in THF. Warm to 0°C over 2 hours. Quench with saturated NH -

CQA (Critical Quality Attribute): Complete conversion is essential; residual ketone interferes with the next step.

Step 2: Suzuki-Miyaura Coupling

-

Reagents: Enol triflate (from Step 1), 4-(benzyloxy)phenylboronic acid (1.2 eq), Pd(PPh

) -

Protocol: Degas the solvent (DME/Water 3:1). Combine reagents under Argon. Reflux at 85°C for 12 hours.

-

Note: The benzyl protection on the phenol is crucial to prevent catalyst poisoning by the free phenol.

Step 3: Global Reduction & Deprotection

-

Reagents: H

(1 atm), 10% Pd/C, MeOH. -

Protocol: Hydrogenation achieves two goals simultaneously: reduction of the internal alkene (pyrroline

pyrrolidine) and cleavage of the benzyl ether (O-Bn -

Chiral Separation (Optional): At this stage, the racemic N-Boc intermediate can be resolved using Chiral HPLC (e.g., Chiralpak AD-H column) if enantiopure analogues are required.

Step 4: Salt Formation (The Target)

-

Protocol: Dissolve the free base in minimal dry diethyl ether or dioxane. Cool to 0°C. Add 4M HCl in dioxane dropwise until pH < 2. A white precipitate forms immediately. Filter under inert atmosphere (hygroscopic) and dry under high vacuum.

Part 3: Analogue Diversification (SAR Logic)

Once the core scaffold (4-(pyrrolidin-3-yl)phenol) is synthesized, it serves as the "Warhead." The secondary "Address" moiety is attached to the nitrogen to confer selectivity.

| Analogue Series | Modification (N-R) | Rationale | Target Profile |

| Series A | -(CH | Classic Ifenprodil Linker | High GluN2B Affinity |

| Series B | -(CH | Ketone Linker | Metabolic Stability |

| Series C | -CH | Steric Constraint | |

| Series D | -H (Unsubstituted) | Core Fragment | Metabolite / Control |

Part 4: Screening Cascade

To validate the analogues as GluN2B antagonists, a hierarchical screening approach is required.

Screening Flowchart

Figure 2: Hierarchical screening cascade for identifying high-potency GluN2B antagonists.

Primary Assay: [ H]Ifenprodil Binding

This assay measures the affinity of the analogue for the allosteric ifenprodil binding site on the GluN2B subunit.

-

Source: Rat forebrain membranes or HEK293 cells stably expressing GluN1/GluN2B.

-

Ligand: [

H]Ifenprodil (Specific Activity ~60 Ci/mmol). -

Non-specific Binding: Defined by 10

M unlabeled Ifenprodil or Ro 25-6981. -

Protocol:

-

Incubate membranes (200

g protein) with 5 nM [ -

Buffer: 50 mM Tris-HCl, pH 7.4. Note: Avoid polyamines (spermine) in the buffer as they modulate this site.

-

Incubate for 2 hours at 4°C (equilibrium is slow for this site).

-

Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Calculate

using the Cheng-Prusoff equation.

-

Secondary Assay: Functional Ca Flux

Binding does not confirm antagonism. A functional readout is necessary.

-

Platform: FLIPR (Fluorometric Imaging Plate Reader).

-

Cell Line: HEK293 cells co-expressing GluN1 and GluN2B (inducible expression preferred to prevent cytotoxicity).

-

Dye: Fluo-4 AM.

-

Agonist Challenge: Glutamate (10

M) + Glycine (10 -

Protocol:

-

Load cells with Fluo-4 AM for 45 min.

-

Pre-incubate with test analogue for 10 min.

-

Inject Glutamate/Glycine.

-

Measure reduction in Fluorescence Units (RFU) compared to vehicle control.

-

Self-Validation: Include 10

M MK-801 (pore blocker) as a positive control for 100% inhibition.

-

References

-

Tamiz, A. P., et al. (1998). "Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype."[1] Journal of Medicinal Chemistry.

-

Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.

-

Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology.

-

Layton, M. E., et al. (2011). "Discovery of 3-substituted pyrrolidines as potent and selective NR2B NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Noda, H., et al. (2020).[2] "Acid-Promoted Synthesis of Azaheterocycles from N-Carbamate-Protected Amino Alcohols." Organic Letters.

Sources

Methodological & Application

Application Note: 4-Pyrrolidin-3-yl-phenol Hydrochloride (PNU-282987)

In Vitro Characterization of 7 nAChR Agonism: From Calcium Flux to Electrophysiology[1][2]

Introduction & Compound Profile

4-Pyrrolidin-3-yl-phenol hydrochloride , widely recognized in literature as PNU-282987 , is a highly selective agonist for the alpha-7 nicotinic acetylcholine receptor (

Therapeutic Relevance:

Activation of

Physical Properties & Handling

| Property | Specification |

| CAS No. | 123464-89-1 (Free base); 711085-63-1 (HCl salt) |

| Molecular Weight | 264.75 g/mol (HCl salt) |

| Solubility | Water (100 mM), DMSO (100 mM) |

| Storage | Desiccate at +4°C (Solid). Stock solutions (10-100 mM) stable at -20°C for 3 months. |

| Stability Note | Avoid repeated freeze-thaw cycles. Aliquot stock into single-use vials. |

Critical Mechanistic Insight: The Desensitization Paradox

Expertise Note: A common failure point in

-

The Problem: If you apply PNU-282987 slowly (e.g., manual pipetting in a plate reader), the receptors will open and desensitize before the detector can capture the peak signal.

-

The Solution (Assay Dependent):

-

Calcium Flux (Plate Reader): You MUST use a Positive Allosteric Modulator (PAM) such as PNU-120596 to delay desensitization and allow signal accumulation.

-

Electrophysiology: You must use a rapid perfusion system (solution exchange <20 ms) to capture the transient current.

-

Protocol 1: High-Throughput Calcium Flux Assay (Fluorescence)

Objective: Quantify agonist activity in a population of cells (e.g., HEK293-h

Materials

-

Cell Line: HEK293 stably expressing human

7 nAChR and the chaperone NACHO (critical for surface expression). -

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Supplement with 2 mM CaCl

. -

Dye: Calcium-6 or Fluo-4 AM (Molecular Devices or ThermoFisher).

-

PAM: PNU-120596 (Stock 10 mM in DMSO).

-

Agonist: PNU-282987 (Stock 10 mM in Water).

Step-by-Step Workflow

-

Cell Plating: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates 24 hours prior.

-

Dye Loading:

-

Remove culture media.

-

Add 100

L of Dye Loading Solution (Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid to inhibit dye efflux). -

Incubate 45 mins at 37°C, then 15 mins at RT.

-

-

PAM Pre-Incubation (The "Secret Sauce"):

-

Why: PNU-282987 alone may yield a "false negative" in slow readers.

-

Add PNU-120596 to the wells to a final concentration of 10

M . -

Incubate for 20 minutes at Room Temperature.

-

Note: PNU-120596 is silent alone but converts the transient

7 current into a long-lasting burst.

-

-

Agonist Addition (Online):

-

Place plate in FLIPR or FlexStation.

-

Inject PNU-282987 (5x concentration) to achieve final concentrations (0.1 nM – 10

M).

-

-

Data Acquisition:

-

Read Fluorescence (Ex 485 nm / Em 525 nm) every 1.5 seconds for 180 seconds.

-

-

Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot Dose-Response Curve to determine

.

-

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Objective: Direct measurement of channel gating and kinetics (Gold Standard). Target: Hippocampal CA1 interneurons or transfected HEK293 cells.

Solutions

| Solution | Composition (mM) |

| External (aCSF) | 140 NaCl, 5 KCl, 2 CaCl |

| Internal (Pipette) | 140 CsCl (or K-Gluconate), 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3). |

| Blockers | Add 1 |

Step-by-Step Workflow

-

Preparation: Pull borosilicate glass pipettes (Resistance 3-5 M

). -

Seal Formation: Approach cell, apply slight positive pressure, touch membrane, release pressure, apply suction to form G

seal. -

Whole-Cell Access: Apply short pulse of suction to rupture patch.[4] Clamp voltage at -60 mV .

-

Perfusion Setup (Critical):

-

Use a piezoelectric or theta-tube rapid perfusion system.

-

Dead volume must be minimized to ensure solution exchange rate < 20 ms.

-

-

Agonist Application:

-

Apply PNU-282987 (10

M) for a short pulse (e.g., 500 ms). -

Observation: You will see a rapid inward current (activation) followed by a rapid decay (desensitization) even in the continued presence of agonist.

-

-

Validation (Control):

Protocol 3: Downstream Neuroprotective Signaling

Objective: Confirm pathway activation (pCREB/BDNF) involved in neuroprotection.

Pathway Logic

7 activationWorkflow

-

Treatment: Serum-starve cells (SH-SY5Y) for 4 hours.

-

Induction: Treat with 1-10

M PNU-282987 for:-

15-30 mins: For phosphorylation endpoints (pERK, pCREB).

-

24 hours: For protein expression endpoints (BDNF, Bcl-2).

-

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na

VO -

Western Blot:

-

Primary Antibodies: Anti-pCREB (Ser133), Anti-pERK1/2 (Thr202/Tyr204).

-

Normalization: Total CREB, Total ERK, or GAPDH.

-

Signaling Pathway Visualization

Caption: Signal transduction cascade of PNU-282987. Note the critical role of PAMs in potentiating the Ca2+ signal for detection.

References

-

Hajós, M., et al. (2005).The Selective

7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats. Journal of Pharmacology and Experimental Therapeutics.[1] -

Bodnar, A. L., et al. (2005).Discovery and structure-activity relationship of quinuclidine benzamides as agonists of

7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.[1] -

Hurst, R. S., et al. (2005).A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. (Describes the use of PNU-120596 to assay

7 function). -

Shen, Y., et al. (2021).

7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia.[8] Nature and Science of Sleep.[8]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. dovepress.com [dovepress.com]

Application Note: Characterization of 4-Pyrrolidin-3-yl-phenol Hydrochloride as a Competitive Enzyme Inhibitor

Introduction & Scientific Rationale

4-Pyrrolidin-3-yl-phenol hydrochloride is a bifunctional chemical probe featuring a phenolic core linked to a pyrrolidine ring. While often utilized as a "privileged scaffold" in the synthesis of GPCR ligands (e.g., for opioid or nicotinic receptors), its structural homology to L-Tyrosine and Dopamine makes it a potent candidate for inhibiting oxidoreductase enzymes, specifically Tyrosinase and Monoamine Oxidases (MAO) .

Mechanistic Basis for Inhibition

The compound functions primarily as a competitive inhibitor or a suicide substrate depending on the specific enzyme active site:

-

Tyrosinase Inhibition: The phenolic moiety mimics the L-Tyrosine substrate.[1][2] The compound binds to the binuclear copper active site of tyrosinase. However, the bulky, aliphatic pyrrolidine ring at the 3-position (meta/para relative to hydroxyl) sterically hinders the enzymatic oxidation to dopaquinone, effectively blocking the melanogenesis pathway.

-

MAO Interaction: The pyrrolidine nitrogen, positively charged at physiological pH (due to the HCl salt), mimics the amino group of dopamine/serotonin. This allows the molecule to enter the hydrophobic cavity of MAO-A or MAO-B, potentially coordinating with the FAD cofactor.

This Application Note provides a standardized protocol for evaluating the inhibitory potency (IC50) of 4-Pyrrolidin-3-yl-phenol hydrochloride against Mushroom Tyrosinase , a standard model for screening anti-melanogenic and antioxidant agents.

Chemical Properties & Preparation

| Property | Specification |

| Chemical Formula | C₁₀H₁₃NO · HCl |

| Molecular Weight | ~199.68 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol |

| Stability | Hygroscopic. Store at -20°C. Protect from light and moisture. |

Stock Solution Protocol

-

Concentration: 10 mM active stock.

-

Vehicle: DMSO is recommended for long-term stability, though water is viable for immediate use.

-

Preparation: Dissolve 1.99 mg of compound in 1.0 mL of DMSO. Vortex for 30 seconds until clear. Aliquot into amber tubes to prevent photo-oxidation of the phenol group.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol utilizes the colorimetric determination of dopachrome formation. The inhibitor competes with the substrate (L-DOPA or L-Tyrosine) for the enzyme's active site.[2]

Materials Required[2][3][4][5][6][7][8][9][10]

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (≥1000 units/mg solid).

-

Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine).

-

Buffer: 50 mM Phosphate Buffer (pH 6.8).

-

Positive Control: Kojic Acid (known competitive inhibitor).

-

Detection: Microplate reader capable of absorbance measurement at 475 nm .

Step-by-Step Workflow

-

Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer, pH 6.8. Aerate by stirring for 30 minutes at room temperature (oxygen is a cosubstrate).

-

Enzyme Solution: Dissolve Tyrosinase in phosphate buffer to a final concentration of 100 units/mL. Keep on ice.

-

Substrate Solution: Prepare 2.5 mM L-DOPA in phosphate buffer. Note: Prepare fresh; L-DOPA auto-oxidizes rapidly.

-

Inhibitor Dilution: Prepare serial dilutions of 4-Pyrrolidin-3-yl-phenol HCl in buffer (Range: 0.1 µM to 500 µM).

Assay Plate Setup (96-Well Format)

| Well Type | Phosphate Buffer (µL) | Inhibitor (µL) | Enzyme (µL) | Substrate (L-DOPA) (µL) |

| Blank (B) | 140 | 20 (Vehicle) | 0 | 40 |

| Control (C) | 120 | 20 (Vehicle) | 20 | 40 |

| Test (T) | 120 | 20 (Test Cmpd) | 20 | 40 |

| Pos. Control | 120 | 20 (Kojic Acid) | 20 | 40 |

-

Pre-Incubation: Incubate Buffer + Inhibitor + Enzyme for 10 minutes at 25°C to allow inhibitor binding.

-

Reaction Start: Add Substrate (L-DOPA) to all wells.

-

Measurement: Monitor Absorbance (OD) at 475 nm every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis

Calculate the % Inhibition using the linear slope (reaction rate) of the initial linear portion of the curve:

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where the 4-Pyrrolidin-3-yl-phenol scaffold mimics the natural substrate (Tyrosine), blocking the Copper (Cu) active site.

Figure 1: Competitive inhibition pathway of Tyrosinase by 4-Pyrrolidin-3-yl-phenol.

Expected Results & Troubleshooting

Anticipated Data

-

IC50 Value: Typical phenolic inhibitors in this class exhibit IC50 values in the range of 10 µM – 100 µM .

-

Kinetic Profile: Lineweaver-Burk plots should show intersecting lines on the Y-axis (unchanged Vmax) but divergent X-intercepts (increased Km), confirming competitive inhibition .

Troubleshooting Guide

| Observation | Possible Cause | Solution |

| No Inhibition observed | Pre-incubation time too short. | Increase Enzyme-Inhibitor pre-incubation to 20 mins. |

| Precipitation in wells | Concentration too high / Salt effect. | Reduce max concentration to 200 µM; Ensure DMSO < 5%. |

| High Background (Blank) | Auto-oxidation of L-DOPA. | Prepare substrate immediately before use; Protect from light. |

| Non-linear kinetics | Enzyme concentration too high. | Dilute enzyme until linear rate is observed for >5 mins. |

References

-

Kim, Y. J., et al. (2005).[3] "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor."[3] Biological and Pharmaceutical Bulletin, 28(2), 323-327.[3] Link

-

Hari, A., et al. (2022). "Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship." European Journal of Medicinal Chemistry, 229, 114025. Link

-

Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

-

PubChem. (2023). "Compound Summary: 4-(3-pyrrolidinyl)phenol." National Library of Medicine. Link

-

BenchChem. (2025).[4] "Structure-activity relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol analogs." Link

Sources

- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Solubilization of 4-Pyrrolidin-3-yl-phenol Hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 4-Pyrrolidin-3-yl-phenol hydrochloride for experimental use. The protocol herein is grounded in the fundamental chemical properties of the compound's constituent moieties: a pyrrolidine ring, a phenol group, and a hydrochloride salt. By understanding the interplay of these components, we can devise a logical and efficient workflow for preparing stable solutions suitable for a range of in vitro and in vivo studies. This guide emphasizes a systematic approach to solvent selection, preparation of stock solutions, and the formulation of vehicles for administration, ensuring the integrity and reproducibility of your experimental results.

Compound Characteristics and Solubility Rationale

4-Pyrrolidin-3-yl-phenol hydrochloride is a small molecule that combines several functional groups, each contributing to its overall physicochemical properties. A clear understanding of these groups is paramount to predicting its behavior in various solvents.

-

Pyrrolidine Moiety: A saturated heterocyclic amine, the pyrrolidine ring is generally polar. In its protonated form (as a hydrochloride salt), it significantly enhances aqueous solubility.

-

Phenol Group: The hydroxyl group attached to a benzene ring imparts weak acidity (pKa ~10) and the capacity for hydrogen bonding.[1][2] While the phenol group itself has moderate polarity, the benzene ring is lipophilic, contributing to solubility in organic solvents.[2]

-

Hydrochloride Salt: The presence of the hydrochloride salt form is a deliberate chemical modification to improve the aqueous solubility and stability of the parent compound, which is likely a free base. The salt form readily dissociates in aqueous solutions, yielding a protonated, more polar molecule.

Based on this structure, 4-Pyrrolidin-3-yl-phenol hydrochloride is anticipated to be most soluble in polar protic solvents, particularly water, due to the hydrochloride salt. Its solubility is likely to be pH-dependent, with higher solubility at a lower pH where the pyrrolidine nitrogen remains protonated. Solubility in non-polar organic solvents is expected to be limited.

Workflow for Solubility Assessment and Solution Preparation

The following diagram outlines the logical flow for determining the optimal solvent and preparing a stock solution of 4-Pyrrolidin-3-yl-phenol hydrochloride.

Caption: A workflow diagram for solubility testing and stock solution preparation.

Detailed Protocols

Materials and Equipment

-

4-Pyrrolidin-3-yl-phenol hydrochloride powder

-

Sterile, nuclease-free water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (EtOH), 200 proof

-

Vortex mixer

-

Sonicator (water bath)

-

Heat block or water bath (optional)

-

Sterile, single-use vials for aliquoting

-

Syringe filters (0.22 µm)

Protocol for Preparing a 10 mM Stock Solution for In Vitro Assays

This protocol provides a general guideline. The choice of solvent may need to be adapted based on the specific requirements of the cell-based or biochemical assay.

-

Calculate the Mass: Determine the mass of 4-Pyrrolidin-3-yl-phenol hydrochloride required to make a 10 mM stock solution. The molecular weight of a similar compound, (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride, is 199.68 g/mol .[3] Assuming a similar molecular weight, for 1 mL of a 10 mM solution, you would need approximately 2.0 mg.

-

Solvent Selection:

-

Primary Choice (Aqueous): Begin with sterile, nuclease-free water or PBS (pH 7.4). As a hydrochloride salt, the compound is expected to have good aqueous solubility.

-

Secondary Choice (Organic): If solubility in aqueous buffers is limited, DMSO is a common alternative for creating high-concentration stock solutions.

-

-

Dissolution Procedure:

-

Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube.

-

Add the chosen solvent incrementally. For a 1 mL final volume, start by adding 800 µL.

-

Vortex the tube for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

-

If necessary, gentle warming (e.g., 37°C) for a short period can aid dissolution, but be mindful of potential degradation of phenol-containing compounds with prolonged heat exposure.[4]

-

Once fully dissolved, bring the solution to the final volume with the solvent.

-

-

Sterilization and Storage:

-

Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination or undissolved particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Phenolic compounds can be sensitive to light and temperature, which may lead to degradation over time.[4]

-

| Parameter | Recommendation | Rationale |

| Primary Solvent | Sterile Water or PBS (pH 7.4) | The hydrochloride salt form promotes solubility in aqueous solutions. |

| Secondary Solvent | Anhydrous DMSO | Useful for achieving higher concentrations if aqueous solubility is limited. |

| Stock Concentration | 1-10 mM | A common range for in vitro screening and dose-response studies. |

| Storage Temperature | -20°C or -80°C | Minimizes degradation and maintains the stability of the compound. |

| Handling | Protect from light | Phenolic compounds can be light-sensitive.[4] |

Protocol for Preparing a Formulation for In Vivo Administration

For in vivo studies, the vehicle must be well-tolerated by the animal model. The choice of vehicle will depend on the route of administration and the required dose.

-

Solubility Testing in Biocompatible Vehicles:

-

It is crucial to determine the solubility of the compound in various pharmaceutically acceptable vehicles. A suggested panel of vehicles is provided in the table below.

-

-

Preparation of a Dosing Solution (Example: 1 mg/mL in Saline/DMSO):

-

First, dissolve the required amount of 4-Pyrrolidin-3-yl-phenol hydrochloride in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

Once fully dissolved, slowly add sterile saline (0.9% NaCl) dropwise while vortexing to bring the solution to the final desired volume and concentration.

-

Important: Observe the solution carefully for any signs of precipitation. If precipitation occurs, the concentration may be too high for this vehicle system, and adjustments to the formulation will be necessary.

-

-

Considerations for In Vivo Formulations:

-

The final concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity in the animal model.

-

The pH of the final formulation should be close to physiological pH (around 7.4) if possible, although some deviation may be tolerated depending on the route of administration.

-

For intravenous administration, ensure the final solution is clear and free of any particulates. Filtration through a 0.22 µm filter is recommended.

-

A common vehicle for preclinical studies of poorly soluble compounds is a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[5]

-

| Vehicle Component | Concentration Range | Purpose & Considerations |

| Saline (0.9% NaCl) | q.s. to final volume | Primary aqueous vehicle for isotonicity. |

| PBS (pH 7.4) | q.s. to final volume | Buffered aqueous vehicle. |

| DMSO | < 10% | Co-solvent to aid solubility. High concentrations can be toxic. |

| PEG-400 | 10-40% | Co-solvent, can improve solubility of lipophilic compounds. |

| Tween 80 | 1-5% | Surfactant to prevent precipitation and improve stability of suspensions.[6][7] |

Stability and Storage

-

Stock Solutions: As a general precaution for hydrochloride salts of small molecules, stock solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[8][9][10][11] For long-term storage, -20°C or -80°C is recommended.

-

Phenol Moiety: The phenol group can be susceptible to oxidation, which may be accelerated by exposure to light, high temperatures, and alkaline pH.[4][12] Therefore, it is advisable to store solutions protected from light and to prepare fresh dilutions for experiments from the frozen stock.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation or precipitation. Aliquoting into single-use vials is a critical step to ensure the integrity of the stock solution over time.

Safety and Handling

-

As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Pyrrolidin-3-yl-phenol hydrochloride.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Consult the Material Safety Data Sheet (MSDS) for this compound or a closely related analogue for comprehensive safety information.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source not directly cited, but relevant to the pyrrolidine moiety)

-

CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

-

Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

-

How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

-

(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. AMERICAN ELEMENTS. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. [Link]

- Standard Operating Procedure. (Source not directly cited, but relevant to general lab safety)

-

The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH. [Link]

-

3-(1-Pyrrolidinyl)phenol. PubChem - NIH. [Link]

- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (Source not directly cited, but relevant to hydrochloride salts)

-

Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. ResearchGate. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]

- FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (Source not directly cited, but relevant to dissolution testing)

-

4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride. PubChem. [Link]

-

Phenol. Wikipedia. [Link]

-

A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. [Link]

-

2-(Pyrrolidin-1-yl)phenol. PubChem. [Link]

-

Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]

- Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (Source not directly cited, but relevant to HCl storage)

- Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (Source not directly cited, but relevant to phenol solubility)

-

Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

-

Physical Properties of Phenol. Chemistry LibreTexts. [Link]

-

HYDROCHLORIC ACID < 37% STORAGE. Assmann Corporation of America. [Link]

-

Industrial Hydrochloric Acid Uses & Storage Concerns. Poly Processing. [Link]

-

Phenol. Sciencemadness Wiki. [Link]

Sources

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. americanelements.com [americanelements.com]

- 4. mdpi.com [mdpi.com]

- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. researchgate.net [researchgate.net]

- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. ironcladenvironmental.com [ironcladenvironmental.com]

- 11. assmann-usa.com [assmann-usa.com]

- 12. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Throughput Screening with 4-Pyrrolidin-3-yl-phenol hydrochloride

A Senior Application Scientist's Guide to Target Discovery and Characterization

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate biological pathways.[1][2] This guide focuses on a novel compound, 4-Pyrrolidin-3-yl-phenol hydrochloride, a small molecule featuring a pyrrolidine ring and a phenol group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse biological activities, targeting enzymes such as histone deacetylases (HDACs) and prohibitin 2 (PHB2), as well as transporters like the dopamine transporter (DAT).[3][4] The phenolic moiety is also a common feature in biologically active compounds, known for its role in antioxidant activity and protein binding interactions.[5][6][7]

Given the novelty of 4-Pyrrolidin-3-yl-phenol hydrochloride, its specific biological target(s) and mechanism of action are yet to be elucidated. This application note, therefore, serves as a comprehensive guide for researchers and drug development professionals on how to employ HTS methodologies to systematically investigate the bioactivity of this compound, identify its molecular targets, and lay the groundwork for future therapeutic development. We will eschew a rigid template in favor of a logical, field-proven workflow that a senior application scientist would employ, moving from broad, unbiased screening to more focused, target-specific validation assays.

Part 1: Foundational Steps - Compound Characterization and Assay Development

Before embarking on a large-scale screening campaign, it is imperative to characterize the physical and chemical properties of 4-Pyrrolidin-3-yl-phenol hydrochloride and to develop robust and reliable assays.

Physicochemical Profiling of 4-Pyrrolidin-3-yl-phenol hydrochloride

A thorough understanding of the compound's properties is crucial for designing meaningful experiments and interpreting results.

| Parameter | Method | Importance in HTS |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Ensures that any observed biological activity is attributable to the compound of interest and not impurities. |

| Solubility | Kinetic or thermodynamic solubility assays in various buffers (e.g., PBS, DMEM) | Determines the maximum achievable concentration in assay buffers and helps to avoid false positives due to compound precipitation. |

| Stability | Incubation in assay buffer at 37°C over time, followed by LC-MS analysis | Confirms that the compound does not degrade under assay conditions, which could lead to a loss of activity or the generation of active metabolites. |

| LogD | In silico prediction or experimental determination (e.g., shake-flask method) | Provides an indication of the compound's lipophilicity, which can influence its cell permeability and potential for non-specific binding. |

Strategic Assay Selection: Biochemical vs. Cell-Based HTS

The initial screening strategy will depend on the available resources and the desired outcomes. Both biochemical and cell-based assays offer distinct advantages and can be employed in a complementary fashion.[8][9]

-

Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[10] They are ideal for identifying direct binders and for understanding the mechanism of action at a molecular level.[11][12]

-

Cell-Based Assays: These assays use living cells to assess the effect of a compound on a cellular process or pathway.[8] They provide a more physiologically relevant context and can identify compounds that act through complex mechanisms or that require cellular metabolism to become active.[13][14]

Given that the target of 4-Pyrrolidin-3-yl-phenol hydrochloride is unknown, a phenotypic, cell-based HTS approach is a logical starting point to cast a wide net and identify any potential bioactivity.

Part 2: Primary High-Throughput Screening - A Phenotypic Approach

A phenotypic screen will assess the effect of 4-Pyrrolidin-3-yl-phenol hydrochloride on a broad cellular outcome, such as cell viability or the expression of a reporter gene. For this guide, we will focus on a high-content imaging-based screen to monitor multiple cellular parameters simultaneously.

High-Content Screening for Cellular Phenotypes

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells treated with test compounds.

Objective: To identify any significant and reproducible changes in cellular morphology, viability, or signaling induced by 4-Pyrrolidin-3-yl-phenol hydrochloride in a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon).

Rationale for Experimental Choices:

-